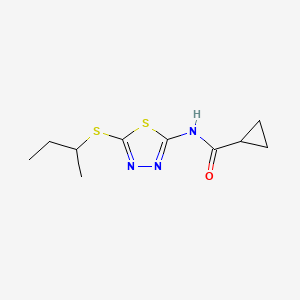

N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a chemical compound with the molecular formula C10H15N3OS2. It has a molecular weight of 257.4 g/mol . This compound is versatile and has immense potential for scientific exploration.

Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropane ring attached to a carboxamide group, and a 1,3,4-thiadiazole ring substituted with a sec-butylthio group . The InChI string of the compound isInChI=1S/C10H15N3OS2/c1-3-6(2)15-10-13-12-9(16-10)11-8(14)7-4-5-7/h6-7H,3-5H2,1-2H3,(H,11,12,14) . Physical and Chemical Properties Analysis

The compound has a molecular weight of 257.4 g/mol. It has a computed XLogP3-AA value of 2.5, indicating its relative hydrophobicity. It has one hydrogen bond donor and five hydrogen bond acceptors. The compound has a rotatable bond count of 5. Its exact mass and monoisotopic mass are both 257.06565446 g/mol. The topological polar surface area is 108 Ų. The compound has a heavy atom count of 16 and a complexity of 260 .Scientific Research Applications

Anticancer Applications

A study by Gomha et al. (2017) highlights the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives, including compounds structurally related to N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, as potent anticancer agents. The study demonstrates that these compounds show significant in vitro anticancer activity against Hepatocellular carcinoma cell line (HepG-2), suggesting their potential in cancer treatment. The relationship between the compound's structure and its anticancer activity has been explored, offering insights into how modifications in the chemical structure can impact therapeutic efficacy (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic derivatives from cyclopropane dicarboxylic acid that incorporate thiadiazole moieties, as described by Sharba et al. (2005), reflects the versatility of compounds similar to this compound in medicinal chemistry. These derivatives have been synthesized and characterized, providing a foundation for further exploration of their biological activities and potential applications in drug development (Sharba, Al-Bayati, Rezki, & Aouad, 2005).

Biological Activities and Kinase Inhibition

Another area of application for thiadiazole derivatives includes their potential as kinase inhibitors, as indicated by Misra et al. (2004). The study describes the synthesis and evaluation of N-acyl-2-aminothiazoles, which exhibit selective inhibition of CDK2/cycE, demonstrating their potential as antitumor agents in clinical settings. This research underscores the broader applicability of thiadiazole derivatives in targeting specific biological pathways relevant to cancer and other diseases (Misra et al., 2004).

Properties

IUPAC Name |

N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS2/c1-3-6(2)15-10-13-12-9(16-10)11-8(14)7-4-5-7/h6-7H,3-5H2,1-2H3,(H,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLTYMFLFWHJBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=NN=C(S1)NC(=O)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoate](/img/structure/B2374706.png)

![5-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2374708.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2374711.png)

![4-(3-methylpiperidin-1-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2374712.png)

![methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)cyclopentanecarboxylate](/img/structure/B2374715.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylthio)benzamide](/img/structure/B2374721.png)